

Spectroscopic Profile of 5-Methyl-2-hepten-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B146534

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2-hepten-4-one** (filbertone), a key flavor component found in hazelnuts. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural products, and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

5-Methyl-2-hepten-4-one is an alpha,beta-unsaturated ketone with the molecular formula $C_8H_{14}O$ and a molecular weight of approximately 126.20 g/mol ^{[1][2][3][4]}. Its structure, featuring a conjugated system and a chiral center at the C5 position, gives rise to a distinct spectroscopic signature that is crucial for its identification and characterization in various matrices. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for **5-Methyl-2-hepten-4-one**. For clarity and comparative ease, all quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental high-resolution NMR data for **5-Methyl-2-hepten-4-one** is not readily available in public databases, predicted data provides valuable insight into its structural features. The following tables outline the predicted ^1H and ^{13}C NMR chemical shifts.

Table 1: Predicted ^1H NMR Data for (E)-5-Methyl-2-hepten-4-one

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	1.90	Doublet	6.9
H2	6.10	Doublet of Quartets	15.7, 1.6
H3	6.80	Doublet of Quartets	15.7, 6.9
H5	2.65	Sextet	6.9
H6	1.60	Multiplet	
H7	0.90	Triplet	7.4
5-CH ₃	1.10	Doublet	6.9

Table 2: Predicted ^{13}C NMR Data for (E)-5-Methyl-2-hepten-4-one

Carbon Atom	Chemical Shift (ppm)
C1	18.3
C2	132.5
C3	145.0
C4	200.0
C5	45.0
C6	25.0
C7	11.5
5-CH ₃	16.0

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-2-hepten-4-one** is characterized by the presence of a conjugated ketone and alkene functionalities. As an α,β -unsaturated ketone, the carbonyl (C=O) stretching frequency is shifted to a lower wavenumber compared to a saturated ketone.^{[1][5]}

Table 3: Characteristic IR Absorption Bands for **5-Methyl-2-hepten-4-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3050-3000	Medium	=C-H Stretch	Alkene
~2970-2850	Strong	C-H Stretch	Alkane
~1670	Strong	C=O Stretch	α,β -unsaturated Ketone
~1630	Medium	C=C Stretch	Alkene
~970	Strong	=C-H Bend (trans)	Alkene

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Methyl-2-hepten-4-one** provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for the (E)-isomer.^[4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E)-**5-Methyl-2-hepten-4-one**

m/z	Relative Intensity (%)	Possible Fragment
126	15	$[M]^+$ (Molecular Ion)
97	100	$[M - C_2H_5]^+$
69	85	$[M - C_4H_7O]^+$ or $[C_5H_9]^+$
57	40	$[C_4H_9]^+$
41	95	$[C_3H_5]^+$
29	50	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **5-Methyl-2-hepten-4-one** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

- 1H NMR:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are reported in ppm relative to TMS.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat **5-Methyl-2-hepten-4-one** is placed directly onto the crystal of an ATR accessory of an FT-IR spectrometer.

Instrumentation and Data Acquisition: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[6] The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

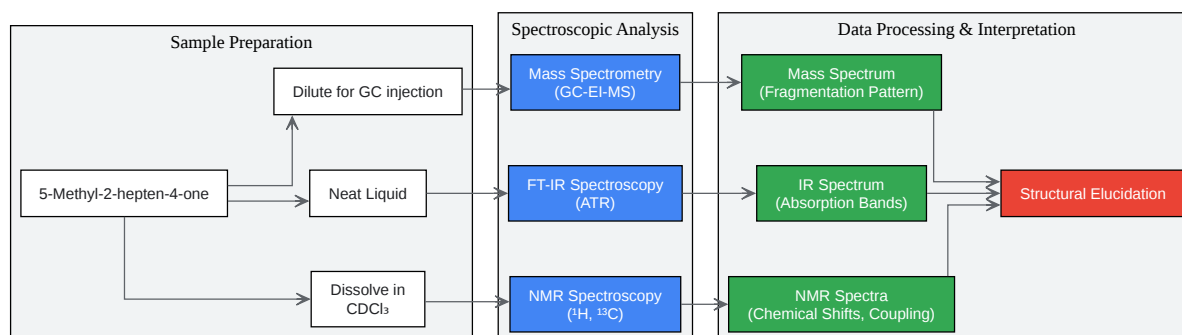
Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Methyl-2-hepten-4-one**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5-Methyl-(E)-2-hepten-4-one [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Methyl-2-hepten-4-one (natural) | C₈H₁₄O | CID 517791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-hepten-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146534#spectroscopic-data-of-5-methyl-2-hepten-4-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com